3-(Diphenylmethoxymethyl)-1-methylpiperidine hydrochloride
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Overview
Description
3-(Diphenylmethoxymethyl)-1-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a diphenylmethoxymethyl group attached to a piperidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethoxymethyl)-1-methylpiperidine hydrochloride typically involves the following steps:
Formation of the Diphenylmethoxymethyl Intermediate: This step involves the reaction of benzyl chloride with diphenylmethanol in the presence of a base such as sodium hydroxide to form diphenylmethoxymethyl chloride.
N-Alkylation of Piperidine: The diphenylmethoxymethyl chloride is then reacted with 1-methylpiperidine in the presence of a base like potassium carbonate to form the desired product.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylmethoxymethyl)-1-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylmethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(Diphenylmethoxymethyl)-1-methylpiperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Diphenylmethoxymethyl)-1-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diphenylmethoxymethyl)-1-ethylpiperidine hydrochloride
- 3-(Diphenylmethoxymethyl)-1-propylpiperidine hydrochloride
- 3-(Diphenylmethoxymethyl)-1-butylpiperidine hydrochloride
Uniqueness
3-(Diphenylmethoxymethyl)-1-methylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, the methyl substitution on the piperidine ring may result in different binding affinities and pharmacokinetic profiles, making it suitable for specific applications.
Properties
CAS No. |
21182-03-6 |
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Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(benzhydryloxymethyl)-1-methylpiperidine |
InChI |
InChI=1S/C20H25NO/c1-21-14-8-9-17(15-21)16-22-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,17,20H,8-9,14-16H2,1H3 |
InChI Key |
JWSKMZJRAOPKDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)COC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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